5-Chloro-7-iodoquinoline chemical structure and molecular weight
5-Chloro-7-iodoquinoline chemical structure and molecular weight
An In-Depth Technical Guide to 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)
Introduction
5-Chloro-7-iodo-8-hydroxyquinoline, widely known by its non-proprietary name Clioquinol, is a halogenated hydroxyquinoline derivative with a storied history. Initially synthesized in the early 20th century and utilized as a topical antiseptic and an oral medication for gastrointestinal infections, its trajectory was significantly altered in the 1970s due to associations with subacute myelo-optic neuropathy (SMON).[1] However, recent decades have witnessed a remarkable resurgence of scientific interest in Clioquinol. This revival is driven by a deeper understanding of its mechanism of action as a metal ion chelator, which has positioned it as a promising therapeutic candidate for neurodegenerative disorders, cancers, and infectious diseases.[1][2]
This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of Clioquinol's chemical structure, physicochemical properties, synthesis, and analytical characterization. Furthermore, it delves into its complex biological activities, mechanisms of action, and contemporary applications in biomedical research, grounded in authoritative scientific literature.
Part 1: Physicochemical Properties and Characterization
A precise understanding of a compound's physicochemical properties is fundamental to its application in research and development. Clioquinol is a solid, typically appearing as a light yellow to brown powder.[1] Its core structure consists of a quinoline ring system substituted with chloro, iodo, and hydroxyl functional groups, which dictate its chemical reactivity, solubility, and biological interactions.
Key Chemical Data
The essential chemical and physical properties of 5-Chloro-7-iodo-8-hydroxyquinoline are summarized below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | 5-Chloro-7-iodoquinolin-8-ol | [3] |
| Synonyms | Clioquinol, Iodochlorhydroxyquin | [4] |
| CAS Number | 130-26-7 | |
| Molecular Formula | C₉H₅ClINO | |
| Molecular Weight | 305.50 g/mol | |
| Melting Point | 175-183 °C | [5] |
| Appearance | Light yellow to brown powder/crystal | [1] |
| Solubility | Soluble in dioxane and chloroform. Limited solubility in water. | [3] |
| SMILES String | Oc1c(I)cc(Cl)c2cccnc12 | |
| InChI Key | QCDFBFJGMNKBDO-UHFFFAOYSA-N |
Chemical Structure
The structural arrangement of atoms in Clioquinol is the foundation of its chemical identity and biological function.
Caption: Chemical Structure of 5-Chloro-7-iodo-8-hydroxyquinoline.
Analytical Characterization
The quantification and identification of Clioquinol, particularly in biological matrices, are critical for pharmacokinetic and metabolism studies. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the predominant analytical techniques employed.[6]
This protocol is adapted from methodologies described for pharmacokinetic studies in animal models.[6][7] It provides a robust framework for the sensitive detection of Clioquinol.
1. Sample Preparation (Plasma): a. To 100 µL of plasma, add an internal standard (e.g., 5,7-dichloro-8-quinolinol). b. Perform a liquid-liquid extraction by adding 500 µL of benzene (or a suitable organic solvent), vortexing for 1 minute, and centrifuging at 3000 x g for 10 minutes. c. Carefully transfer the organic supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. d. Reconstitute the residue in 100 µL of the mobile phase for injection.
2. Chromatographic Conditions:
- Column: Nucleosil C18 (e.g., 300 mm x 3.9 mm, 7 µm particle size).[6][7]
- Mobile Phase: A mixture of 0.1 M phosphate/citrate buffer and a methanol:acetonitrile (1:1, v/v) solution, typically in a 40:60 ratio.[6][7]
- Flow Rate: 1.0 mL/min.[6][7]
- Detection: Electrochemical detection is highly sensitive.[7] Alternatively, UV detection at a wavelength such as 254 nm can be used.[6]
- Expected Retention Time: Approximately 11.6 minutes under these specific conditions.[6][7]
3. Validation:
- The method should be validated for linearity, accuracy, and precision.
- Linearity is typically observed in the range of 5-2000 ng/mL in plasma.[6][7]
- The limit of quantification is reported to be as low as 5 ng/mL in plasma.[6][7]
Part 2: Synthesis and Chemical Reactivity
The synthesis of Clioquinol is a key area of interest for medicinal chemists. The process generally involves the regioselective halogenation of a quinoline precursor.
General Synthetic Pathway
While various specific methods exist, a common conceptual approach starts with 8-hydroxyquinoline. The synthesis involves a two-step halogenation process where the hydroxyl group directs the electrophilic substitution of chlorine and iodine onto the quinoline ring.
Caption: Conceptual workflow for the synthesis of Clioquinol.
The reactivity of Clioquinol is largely defined by its functional groups. The hydroxyl group can be deprotonated to form a metal-chelating salt.[8] The halogenated aromatic ring system allows Clioquinol to serve as a building block for more complex molecules, such as sulfonamide derivatives with potential antimicrobial and antioxidant properties.[9][10] The formation of a zinc complex of Clioquinol has been described for pharmaceutical applications, which can be prepared by reacting an alkali metal salt of Clioquinol with a zinc salt like zinc sulfate.[8]
Part 3: Mechanism of Action and Biological Activity
Clioquinol's diverse biological effects are primarily attributed to its ability to function as a potent chelator of divalent metal cations, particularly copper (Cu²⁺) and zinc (Zn²⁺).[3][6] This activity underpins its neuroprotective, anticancer, and antimicrobial properties.
Mechanism in Neurodegenerative Disease
In the context of Alzheimer's disease, an imbalance in the homeostasis of brain metal ions is implicated in the aggregation of amyloid-β (Aβ) peptides into neurotoxic plaques. Clioquinol is proposed to intervene in this pathological cascade.
Caption: Proposed mechanism of Clioquinol in Alzheimer's disease.
By chelating and redistributing excess copper and zinc, Clioquinol can dissolve existing amyloid deposits and inhibit their formation.[1] This action helps restore metal ion homeostasis and mitigate the downstream neurotoxicity, offering a potential therapeutic strategy for Alzheimer's and other neurodegenerative conditions like Parkinson's disease.[1][6]
Anticancer and Antimicrobial Activity
Clioquinol's metal-binding properties also contribute to its anticancer and antimicrobial effects.[2][3] It is thought to disrupt essential metal-dependent enzymatic processes within cancer cells and pathogenic microbes, leading to cell death.[3] Studies have demonstrated its efficacy against various cancer cell lines in vitro and in vivo.[2] Furthermore, it exhibits broad-spectrum activity against bacteria and fungi.[3][10]
Beyond metal chelation, Clioquinol has been shown to inhibit the nerve growth factor (NGF)-induced stimulation of RNA synthesis in neuronal cells, a mechanism that may contribute to its neurotoxic potential at high concentrations but also highlights its complex interactions with cellular signaling pathways.[11]
Part 4: Applications in Research and Drug Development
The unique properties of Clioquinol have made it a valuable tool in several areas of biomedical research.
-
Neurodegenerative Diseases: It is extensively studied as a lead compound for therapies targeting Alzheimer's and Parkinson's diseases. Clinical and preclinical studies have explored its potential to improve cognitive and motor functions.[1][6]
-
Oncology: Clioquinol is investigated as an anticancer agent, often in combination with other therapies, due to its ability to induce apoptosis in tumor cells.[2]
-
Infectious Diseases: Its historical use as an antimicrobial has found new life in research aimed at overcoming antibiotic resistance.[3][10]
-
Chemical Biology: It is used as a chemical probe to study the roles of metal ions in biological systems, such as analyzing intracellular free zinc ions with fluorescent probes.[2]
-
Materials Science: The unique structure of Clioquinol, with its combination of functional groups, suggests potential applications in the development of functional materials with specific photoelectric properties for use in devices like organic light-emitting diodes (OLEDs).[9]
Part 5: Safety and Handling
Despite its therapeutic potential, the clinical use of Clioquinol requires careful consideration of its safety profile, most notably its association with SMON when used systemically.[1]
Hazard and Precautionary Information
| Hazard Class | GHS Code | Description | Source(s) |
| Acute Toxicity | H301 | Toxic if swallowed | |
| Skin Irritation | H315 | Causes skin irritation | |
| Skin Sensitization | H317 | May cause an allergic skin reaction | [1] |
| Eye Irritation | H319 | Causes serious eye irritation | |
| Reproductive Toxicity | H361 | Suspected of damaging fertility or the unborn child | [1] |
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[5] Use a P2 respirator cartridge for handling the powder.
-
Handling: Do not handle until all safety precautions have been read and understood. Avoid breathing dust.[1]
-
Storage: Store in a cool, dry, and well-ventilated place away from moisture and high temperatures to prevent degradation.[9]
Conclusion
5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol) is a molecule of significant complexity and dual character. While its historical association with neurotoxicity necessitates caution, its modern re-evaluation has unveiled a powerful mechanism of action with profound therapeutic implications. As a metal ion chelator, it represents a compelling lead compound in the fight against neurodegenerative diseases, cancer, and infectious agents. For the research and drug development community, Clioquinol serves not only as a potential therapeutic agent but also as an invaluable chemical tool for interrogating the intricate role of metal ions in health and disease. Continued investigation into its derivatives and delivery systems may yet unlock its full potential while mitigating its risks.
References
- 5-Chloro-8-hydroxy-7-iodoquinoline | Properties, Uses, Safety Data, Supplier & Manufacturer China. ChemicalBook.
- Determination of 5-chloro-7-iodo-8-quinolinol (clioquinol) in plasma and tissues of hamsters by high-performance liquid chromatography and electrochemical detection.
- Method of 5-chloro-7-iodo-8-hydroxyquinoline's pharmaceutically pure zinc complex preparation.
- 5-Chloro-8-hydroxy-7-iodoquinoline | 130-26-7. Tokyo Chemical Industry Co., Ltd.
- 5-Chloro-7-iodo-8-quinolinol, ≥95.0% (HPLC). LabMart.
- 5-Chloro-7-iodo-8-quinolinol, ≥95.0% (HPLC). Sigma-Aldrich.
- 5-Chloro-7-iodo-8-hydroxyquinoline (clioquinol) inhibits the nerve growth factor-induced stimulation of RNA synthesis in neonatal rat superior cervical ganglion, in vitro--comparison with effects of methylmercuric chloride and 4-hydroxyaminoquinoline-N-oxide. PubMed.
- 5-Chloro-7-iodoquinolin-8-ol. ChemBK.
- 5-Chloro-7-iodo-8-quinolinol = 95.0 HPLC 130-26-7. Sigma-Aldrich.
- Determination of 5-chloro-7-iodo-8-quinolinol (Clioquinol) in Plasma and Tissues of Hamsters by High-Performance Liquid Chromatography and Electrochemical Detection. PubMed.
- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI.
- CAS 130-26-7: Clioquinol. CymitQuimica.
- 5-Chloro-7-Iodoquinolin-8-ol. CymitQuimica.
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